molecular formula C10H13NO B1343967 3-(3-Methylphenoxy)azetidine CAS No. 949100-18-9

3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967
CAS No.: 949100-18-9
M. Wt: 163.22 g/mol
InChI Key: JBYYBRKRSBFVSE-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-methylphenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.

Scientific Research Applications

3-(3-Methylphenoxy)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 and H319, indicating that it can cause skin and eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Azetidines are important in organic synthesis and medicinal chemistry. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring other methods of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenoxy)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-iodoazetidine.

    Cross-Coupling Reaction: The 3-iodoazetidine undergoes a cross-coupling reaction with 3-methylphenol in the presence of a palladium catalyst and phosphine ligands.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylphenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(2-Methylphenoxy)azetidine
  • 3-(3-Methoxyphenoxy)azetidine
  • 3-(3-Methoxyphenyl)azetidine
  • 3-(Benzyloxy)azetidine
  • 3-(2-(Trifluoromethyl)phenyl)azetidine
  • 3-(4-Fluorophenyl)azetidine

Comparison: 3-(3-Methylphenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYYBRKRSBFVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647904
Record name 3-(3-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949100-18-9
Record name 3-(3-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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